N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride
Overview
Description
N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride is a chemical compound with the molecular formula C14H14ClFN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a fluorine atom, and an acetamide group, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride involves several steps. One common synthetic route includes the reaction of 4-amino-2-fluorophenol with 3-bromoacetophenone in the presence of a base to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield the final product, this compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a probe to study enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the amino and fluorine groups enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride can be compared with other similar compounds, such as:
N-[3-(4-Amino-2-chlorophenoxy)phenyl]acetamide: This compound has a chlorine atom instead of a fluorine atom, which may affect its chemical reactivity and biological activity.
N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide: The presence of a methyl group instead of a fluorine atom can influence the compound’s physical and chemical properties.
N-[3-(4-Amino-2-bromophenoxy)phenyl]acetamide: The bromine atom in this compound can lead to different reactivity patterns compared to the fluorine-containing compound.
This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(4-amino-2-fluorophenoxy)phenyl]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2.ClH/c1-9(18)17-11-3-2-4-12(8-11)19-14-6-5-10(16)7-13(14)15;/h2-8H,16H2,1H3,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMOEEOWSADFDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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